2-(Decyloxy)ethanol

Description

Historical Context and Chemical Significance

While the precise historical timeline of the first synthesis of 2-(Decyloxy)ethanol is not extensively documented in readily available literature, its chemical significance is rooted in the broader development of nonionic surfactants. Alcohol ethoxylates, the class of compounds to which this compound belongs, gained prominence in the mid-20th century as versatile and effective alternatives to traditional ionic soaps and detergents.

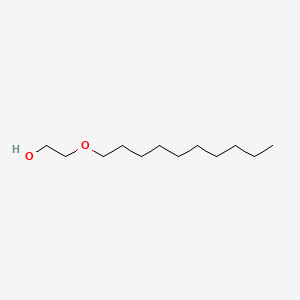

The fundamental structure of this compound, featuring a ten-carbon alkyl chain (decyloxy group) attached to an ethanol (B145695) head group, makes it an amphiphilic molecule. This dual nature, possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head, is the cornerstone of its chemical importance. This amphiphilicity allows it to reduce the surface tension between immiscible liquids, such as oil and water, and to form micelles in solution.

From a chemical synthesis perspective, this compound can be produced through the ethoxylation of decyl alcohol. This process involves the reaction of decyl alcohol with ethylene (B1197577) oxide. The resulting compound is also known by the shorthand C10E1, indicating a 10-carbon tail and one ethylene oxide unit. Research into related compounds, such as those derived from decyl glycidyl (B131873) ether, further explores the synthesis of amphiphilic polyethers with tailored properties. d-nb.info

The study of this compound and its counterparts has contributed to a deeper understanding of interfacial phenomena, micellization, and the phase behavior of surfactant-water-oil systems. These fundamental studies are critical for the rational design of formulated products in numerous fields.

Overview of Research Domains and Interdisciplinary Relevance

The unique properties of this compound have made it a subject of interest across multiple scientific disciplines, primarily due to its role as a nonionic surfactant.

Surfactant and Colloid Science: At its core, this compound is a model compound for studying the behavior of nonionic surfactants. nih.gov Research in this area investigates its critical micelle concentration (CMC), the concentration at which micelles begin to form, and its influence on the surface tension of aqueous solutions. The phase behavior of systems containing this compound, particularly its ability to form microemulsions, is a significant area of study. researchgate.net Microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and surfactant, with applications ranging from enhanced oil recovery to drug delivery. researchgate.net The addition of alcohols like this compound can influence the flexibility of the surfactant film at the oil-water interface, thereby affecting the stability and structure of the microemulsion. researchgate.net

Materials Science: In materials science, the principles governing the self-assembly of molecules like this compound are being explored for the creation of novel materials. The synthesis of polymers from long-chain alkyl glycidyl ethers, which are structurally related to this compound, allows for the development of amphiphilic polyethers. d-nb.info These polymers can be designed to have specific properties for applications such as viscosity enhancement and the formation of supramolecular hydrogels. d-nb.info Furthermore, derivatives of related compounds are being investigated for their potential to modify wood adhesives, aiming to improve their properties. researchgate.net

Pharmaceutical Sciences: The ability of surfactants to encapsulate poorly water-soluble compounds within micelles makes them valuable in pharmaceutical formulations. While direct research on this compound in drug delivery is not extensively published, the broader class of alcohol ethoxylates is studied for this purpose. Ethosomes, which are liposomes containing a significant fraction of ethanol, have been investigated as vehicles for transdermal drug delivery. nih.govmdpi.com The presence of ethanol can enhance the penetration of active ingredients through the skin. nih.govresearchgate.net The principles of microemulsion formation, where this compound can act as a co-surfactant, are also highly relevant to the development of drug delivery systems for both topical and oral administration. jyoungpharm.org

Interactive Data Tables

Below are interactive tables detailing some of the key properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H26O2 | nist.gov |

| Molecular Weight | 202.33 g/mol | nist.gov |

| CAS Number | 23238-40-6 | nist.gov |

| Physical Form | Liquid | sigmaaldrich.com |

| Density | 0.875 g/mL at 20 °C |

| Calculated Property | Value | Unit | Source |

|---|---|---|---|

| Normal Boiling Point (Tboil) | 588.56 | K | chemeo.com |

| Normal Melting Point (Tfus) | 308.05 | K | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 61.39 | kJ/mol | chemeo.com |

| Log10 of Water Solubility (log10WS) | -3.20 | chemeo.com | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.136 | chemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

2-decoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVDPTYIDMQDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26183-52-8 | |

| Record name | Polyethylene glycol decyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26183-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20858707 | |

| Record name | (2-Decyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23238-40-6, 26183-52-8 | |

| Record name | (2-Decyloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23238-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Decyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023238406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-decyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Decyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(decyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decan-1-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Decyloxy Ethanol

Established Synthetic Pathways for 2-(Decyloxy)ethanol

The formation of this compound is primarily achieved through two major industrial strategies: etherification reactions analogous to the Williamson ether synthesis and the direct ethoxylation of decyl alcohol.

The Williamson ether synthesis provides a classic and versatile route to ethers, including this compound. This method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. acs.org The most common adaptation for this specific compound involves the reaction of a decyl alkoxide with a halo-substituted ethanol (B145695).

The synthesis begins with the preparation of a sodium salt of 1-decanol (B1670082), sodium decoxide, by reacting the alcohol with a strong base such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). rsc.org This alkoxide then acts as a potent nucleophile, attacking the electrophilic carbon of an ethylene-based substrate with a good leaving group, typically 2-chloroethanol. acs.org The alkoxide displaces the chloride ion in a single, concerted step to form the C-O-C ether linkage. rsc.org

To overcome the challenge of reacting a water-soluble anion with an organic-soluble substrate, phase-transfer catalysis (PTC) is often employed in industrial settings. google.comgoogle.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the alkoxide anion from the aqueous phase into the organic phase, where it can react with the 2-chloroethanol. google.com This technique enhances reaction rates and yields by enabling the reaction to proceed under milder, two-phase conditions without the need for strictly anhydrous solvents. google.com

Table 1: Williamson Ether Synthesis for this compound

| Step | Reactants | Reagent/Catalyst | Product | Mechanism/Purpose |

| 1. Alkoxide Formation | 1-Decanol | Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) | Sodium Decoxide | Deprotonation of the alcohol to form a potent nucleophile. rsc.org |

| 2. Etherification | Sodium Decoxide, 2-Chloroethanol | Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | This compound | SN2 displacement of the chloride leaving group by the alkoxide. acs.org PTC enhances inter-phase reactivity. google.com |

The most significant industrial method for producing this compound and its higher-order analogues is the direct ethoxylation of 1-decanol. wikipedia.org This process involves the ring-opening addition of ethylene (B1197577) oxide to the fatty alcohol. prepchem.com The reaction is typically carried out at elevated temperatures (around 180°C) and pressures (1-2 bar) with a basic catalyst, most commonly potassium hydroxide (KOH). wikipedia.orgprepchem.com

The reaction mechanism is initiated by the deprotonation of the alcohol by the catalyst, creating an alkoxide. This alkoxide then performs a nucleophilic attack on the carbon atom of the ethylene oxide ring, causing it to open and form the first ethoxy unit, yielding this compound. This product, being an alcohol itself, can then react with further molecules of ethylene oxide.

A key characteristic of this process is that it produces a mixture of alcohol ethoxylates with a distribution of polyethylene (B3416737) glycol chain lengths (polydispersity). nih.gov this compound is the specific adduct where only one mole of ethylene oxide has been added (n=1). The average degree of ethoxylation is controlled by the initial stoichiometric ratio of ethylene oxide to alcohol. nih.gov Research into specialized catalysts, such as certain metal complexes, aims to produce narrow-range ethoxylates, which offer a higher proportion of the desired single adduct and improved performance properties. nih.gov

Table 2: Ethoxylation of 1-Decanol

| Parameter | Details | Reference |

| Primary Reactants | 1-Decanol, Ethylene Oxide | wikipedia.org, prepchem.com |

| Common Catalyst | Potassium Hydroxide (KOH) | wikipedia.org, prepchem.com |

| Typical Temperature | 180 °C | wikipedia.org |

| Typical Pressure | 1-2 bar | wikipedia.org |

| Product (n=1) | This compound | nih.gov |

| Process Note | Highly exothermic; produces a mixture of ethoxylates with varying chain lengths. | wikipedia.org, nih.gov |

Derivatization Strategies for Functionalization and Analog Generation

This compound serves as a key intermediate for the synthesis of more complex surfactants. Its terminal hydroxyl group is a reactive site for further chemical transformations, including additional ethoxylation, sulfation, and amination.

The synthesis of higher-order polyethylene glycol ethers is a direct extension of the ethoxylation process described previously. By controlling the reaction conditions and the molar ratio of ethylene oxide to the starting alcohol (in this case, this compound or 1-decanol), longer polyoxyethylene chains can be built. prepchem.com Each step involves the nucleophilic attack of the terminal hydroxyl group of the growing ethoxylate chain on another molecule of ethylene oxide. wikipedia.org

This sequential addition results in a homologous series of compounds represented by the general formula C₁₀H₂₁(OCH₂CH₂)nOH, where 'n' is the average number of ethylene oxide units. These compounds, known as alcohol ethoxylates (AEOs), have properties that vary with the length of the polyethylene glycol chain. nih.gov

Table 3: Examples of Higher-Order Decyl Alcohol Ethoxylates

| Compound Name | General Formula | Average 'n' Value | Significance |

| This compound | C₁₀H₂₁(OCH₂CH₂)₁OH | 1 | The foundational first-mole adduct. |

| Polyoxyethylene (3) Decyl Ether | C₁₀H₂₁(OCH₂CH₂)₃OH | 3 | A common nonionic surfactant in cleaners and detergents. chemrxiv.org |

| Polyoxyethylene (6) Decyl Ether | C₁₀H₂₁(OCH₂CH₂)₆OH | 6 | Used as an emulsifier and wetting agent. |

| Polydocanol (typical) | C₁₂H₂₅(OCH₂CH₂)₉OH | 9 | A related lauryl ether used in pharmaceutical applications. |

To produce anionic surfactants, this compound can be sulfated at its terminal hydroxyl group. This transformation converts the nonionic alcohol ethoxylate into a highly water-soluble anionic sulfate (B86663) ester. prepchem.com The most common industrial sulfating agent is gaseous sulfur trioxide (SO₃), often diluted with an inert gas like nitrogen or air. google.com The reaction is typically performed in a falling film reactor to manage the highly exothermic process. acs.orggoogle.com Alternatively, chlorosulfuric acid (HSO₃Cl) can be used on a laboratory scale. prepchem.com

The initial reaction yields the acidic intermediate, 2-(decyloxy)ethyl hydrogen sulfate. prepchem.com This acidic product is then promptly neutralized with an aqueous base, most commonly sodium hydroxide (NaOH), to form the stable and commercially useful sodium salt, known as sodium decyl ether sulfate. google.commasterorganicchemistry.com

Table 4: Synthesis of Sodium Decyl Ether Sulfate

| Step | Reactant | Reagent | Intermediate/Product | Purpose |

| 1. Sulfation | This compound | Sulfur Trioxide (SO₃) or Chlorosulfuric Acid (HSO₃Cl) | 2-(Decyloxy)ethyl hydrogen sulfate | Addition of a sulfate group to the terminal alcohol. prepchem.com |

| 2. Neutralization | 2-(Decyloxy)ethyl hydrogen sulfate | Sodium Hydroxide (NaOH) | Sodium 2-(decyloxy)ethyl sulfate | Formation of the stable, water-soluble anionic surfactant salt. google.commasterorganicchemistry.com |

Functionalization of this compound can be extended to include nitrogen-containing moieties, such as iminobisethanol (diethanolamine) derivatives. The synthesis of these tertiary amines typically involves a nucleophilic substitution reaction where diethanolamine (B148213) acts as the nucleophile.

A robust method involves first converting the terminal hydroxyl group of this compound into a better leaving group. This can be achieved by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. youtube.comtandfonline.com The tosylate group is an excellent leaving group for SN2 reactions. youtube.com Subsequent reaction of the resulting 2-(decyloxy)ethyl tosylate with diethanolamine leads to the N-alkylation of the diethanolamine. prepchem.com In this step, the nitrogen atom of diethanolamine displaces the tosylate group, forming the C-N bond and yielding the N-(2-(decyloxy)ethyl)diethanolamine derivative. This method selectively alkylates the nitrogen atom over the hydroxyl groups of diethanolamine. google.com

Table 5: Plausible Synthesis of N-(2-(decyloxy)ethyl)diethanolamine

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| 1. Activation | This compound | Tosyl Chloride (TsCl), Pyridine | 2-(Decyloxy)ethyl tosylate | Conversion of the poor -OH leaving group into an excellent tosylate leaving group. youtube.com |

| 2. N-Alkylation | 2-(Decyloxy)ethyl tosylate, Diethanolamine | - | N-(2-(decyloxy)ethyl)diethanolamine | Nucleophilic substitution by the amine nitrogen to form the final tertiary amine derivative. |

Integration into Heterocyclic Systems (e.g., Coumarin (B35378) Derivatives, Schiff Bases)

The this compound moiety, or more commonly the decyloxy group, can be incorporated into various heterocyclic structures, lending them unique properties such as increased lipophilicity, which can influence their physical and biological characteristics.

Coumarin Derivatives

Coumarins are a significant class of heterocyclic compounds found in many natural products. The introduction of a long alkoxy chain, such as a decyloxy group, onto the coumarin scaffold is a key synthetic modification. A common strategy involves the O-alkylation of a hydroxycoumarin precursor.

For instance, 7-hydroxycoumarin derivatives can be functionalized with a decyl chain in a two-step process. rsc.org The first step is an O-alkylation reaction, typically a Williamson ether synthesis, where the hydroxyl group of a coumarin, such as ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, is treated with 1-bromodecane. This reaction is generally performed in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). rsc.org The subsequent step involves the hydrolysis of the ester group at the C-3 position using an aqueous base like potassium hydroxide (KOH), followed by acidification to yield the corresponding carboxylic acid. rsc.org This method provides excellent yields for the desired 7-(decyloxy)coumarin derivatives. rsc.org

Table 1: Synthesis of 7-(Decyloxy)coumarin Derivative

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |

| 1. O-Alkylation | Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, 1-Bromodecane | Anhydrous K₂CO₃, DMF, 60 °C, 1.5 h | Ethyl 7-(decyloxy)-2-oxo-2H-chromene-3-carboxylate | 84-97 | rsc.org |

| 2. Hydrolysis | Ethyl 7-(decyloxy)-2-oxo-2H-chromene-3-carboxylate | 10% aq. KOH, EtOH, 80 °C, 30 min; then 6 M HCl | 7-(Decyloxy)-2-oxo-2H-chromene-3-carboxylic acid | 90-99 | rsc.org |

This interactive table summarizes the synthetic route to 7-(decyloxy)coumarin derivatives.

Schiff Bases

Schiff bases are compounds containing an imine or azomethine group (−C=N−) and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. researchgate.netyoutube.com The incorporation of a this compound fragment into a Schiff base structure can be achieved by using a precursor molecule containing this alkoxy group.

A general synthetic route involves reacting an aldehyde or ketone with a primary amine in a suitable solvent, often with acid or base catalysis, followed by the removal of water to drive the reaction to completion. youtube.comnanobioletters.com For example, a decyloxy-substituted salicylaldehyde (B1680747) could be synthesized first and then reacted with a primary amine to form the target Schiff base. The initial etherification could be achieved by reacting a dihydroxybenzaldehyde with 1-bromodecane. The resulting decyloxy-substituted aldehyde can then undergo condensation with an amine in a solvent like ethanol, often under reflux, to yield the Schiff base. nanobioletters.comnih.gov

Table 2: General Synthesis of a Schiff Base

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Aldehyde (R-CHO) or Ketone (R₂C=O) | Primary Amine (R'-NH₂) | Ethanol, Reflux, often with catalytic acid | Imine (Schiff Base) | researchgate.netnanobioletters.comnih.gov |

This interactive table outlines the general condensation reaction for Schiff base formation.

Mechanistic and Kinetic Investigations of Synthetic Reactions

The primary industrial synthesis of this compound is the ethoxylation of 1-decanol. This reaction involves the addition of ethylene oxide to the alcohol in the presence of a catalyst.

The mechanism of alcohol ethoxylation is a stepwise, anionic polymerization. acs.org In base-catalyzed ethoxylation, the reaction is initiated by the deprotonation of the alcohol by a strong base (e.g., KOH or NaOH) to form a highly nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic carbon of the ethylene oxide ring in a nucleophilic substitution reaction, opening the ring and forming a new ether bond with an ethoxy unit, regenerating a terminal alkoxide. This process repeats, adding further ethylene oxide units and resulting in a mixture of alcohol ethoxylate oligomers with varying chain lengths. acs.orgresearchgate.net

The kinetics of this reaction are influenced by several factors, including the catalyst, temperature, and reactant ratio. acs.orgtuengr.com Basic catalysts are generally more selective and produce fewer byproducts, such as polyethylene glycol (PEG), compared to acidic catalysts. acs.orgresearchgate.net The reaction rate and the distribution of ethoxymers (the "ethoxylation degree") can be controlled by the choice of catalyst. acs.orgacs.org For example, certain proprietary catalysts (referred to as MCT-09 and NAE-03 in one study) have been shown to produce a narrower distribution of ethoxylates compared to conventional catalysts like sodium methoxide (B1231860) (CH₃ONa). researchgate.net

Table 3: Comparison of Catalytic Systems in C₁₂₋₁₄ Alcohol Ethoxylation

| Catalyst Type | Catalyst Example | Key Characteristics | Byproduct (PEG) Formation | Reference |

| Homogeneous Basic | CH₃ONa | Conventional, broad distribution | Low | researchgate.net |

| Heterogeneous Basic | MCT-09 | Narrower oligomer distribution | Lower than CH₃ONa | researchgate.net |

| Acidic | SnCl₄ | High reaction rate | High | acs.orgresearchgate.net |

This interactive table compares the effects of different catalysts on alcohol ethoxylation.

The etherification of glycerol (B35011) with alcohols like ethanol also provides mechanistic insights relevant to ether synthesis. These reactions can proceed via an S_N2 mechanism, where the glycerol molecule initiates a nucleophilic attack on a protonated alcohol molecule. mdpi.com

Sustainable Synthesis Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, significant efforts are being made to develop more sustainable methods for producing alcohol ethoxylates like this compound. researchgate.net A primary focus is the use of renewable feedstocks for both the hydrophobic alcohol portion and the hydrophilic ethoxy portion of the molecule. coatingsworld.com

Traditionally, the long-chain alcohol (1-decanol) is derived from petrochemical sources. However, it can also be produced from oleochemicals, which are sourced from natural fats and oils like palm or coconut oil. nih.gov This provides a renewable alternative for the hydrophobic part of the surfactant.

The ethylene oxide used for ethoxylation has historically been derived exclusively from petroleum-based ethylene. A major advancement in green chemistry is the production of bio-based ethylene oxide. coatingsworld.com This process starts with the fermentation of sugars from biomass (like corn or sugarcane) to produce bio-ethanol. The bio-ethanol is then dehydrated to yield bio-ethylene, which is subsequently oxidized to produce bio-based ethylene oxide. coatingsworld.com This innovation allows for the synthesis of alcohol ethoxylates that are 100% derived from renewable resources, significantly reducing the carbon footprint of the final product. coatingsworld.com

Other green chemistry considerations include:

Catalyst Efficiency: Developing more selective and efficient catalysts, such as the narrow-range catalysts mentioned previously, minimizes the formation of byproducts like PEG, improving atom economy and reducing the need for costly purification steps. acs.orgresearchgate.net

Solvent Selection: While many industrial ethoxylation reactions are performed neat (without a solvent), other related syntheses are exploring the use of greener solvents. For example, supercritical ethanol has been investigated as a promising medium for the deconstruction of biomass. osti.gov

Process Intensification: Improving reaction conditions to reduce energy consumption and reaction times is another key aspect of sustainable synthesis. rsc.org

Mechanistic Investigations in Biological and Chemical Systems Involving 2 Decyloxy Ethanol

Elucidation of Biochemical Mechanisms as Reagents

While often cataloged as a "biochemical assay reagent," this designation for 2-(decyloxy)ethanol is broad, indicating its use in laboratory settings rather than a specific, reactive role in a defined biochemical pathway. unito.itmedchemexpress.com Its primary mechanism in biological systems is not as a reactant in enzymatic or metabolic processes, but as a physicochemical agent that modulates the environment.

Recent in vitro studies on the metabolism of alcohol ethoxylates (AEs) have provided insights into their biochemical fate. A study investigating a series of AEs, including a C10 variant (C10EO5), in human, rat, and hamster liver S9 fractions and hepatocytes revealed that these compounds are readily metabolized. nih.govnih.gov The primary metabolic pathways identified involve the hydroxylation and subsequent dehydrogenation of both the hydrophobic alkyl chain and the hydrophilic ethoxylate head group. nih.govnih.gov Further metabolism can occur through O-dealkylation, which shortens the ethoxylate chain, and glucuronidation. nih.govnih.gov A minor pathway involving the cleavage of the ether bond between the alkyl and ethoxylate groups was also observed. nih.govnih.gov Notably, the metabolic patterns were qualitatively similar regardless of the alkyl chain length or the number of ethoxylate units. nih.govnih.gov These findings suggest that this compound, when introduced into a biological system, would likely undergo rapid biotransformation, influencing its residence time and interaction profile.

Molecular Interactions and Binding Affinity Studies

The interaction of this compound with biological macromolecules and assemblies is largely dictated by non-covalent forces, stemming from its amphiphilic structure. The hydrophobic decyl tail seeks to minimize contact with aqueous environments, driving it to partition into nonpolar regions such as the interior of proteins or the lipid core of cell membranes. oup.com Concurrently, the hydrophilic hydroxyl-ether head group can form hydrogen bonds with water and polar residues on macromolecular surfaces.

Specific in-silico molecular docking studies for this compound are not extensively reported in the literature. However, the principles of such simulations for similar molecules, like other alcohol ethoxylates and ethanol (B145695) itself, provide a framework for understanding its potential interactions. Molecular docking simulations for small amphiphilic molecules typically explore their binding affinity within the pockets of target proteins. nih.govunisza.edu.my For a molecule like this compound, docking studies would likely predict favorable binding to proteins with hydrophobic pockets or channels. The decyl chain would be accommodated within the hydrophobic cavity, stabilized by van der Waals forces, while the ethoxyethanol headgroup would interact with polar or charged amino acid residues at the pocket's entrance. nih.govunisza.edu.my

Molecular dynamics simulations of ethanol permeation through lipid bilayers have shown that such small amphiphiles can modulate membrane properties. nih.gov It is plausible that this compound would exhibit more pronounced effects due to its larger hydrophobic tail, which would intercalate more strongly within the lipid bilayer, potentially altering membrane fluidity and permeability. oup.com

Structure-activity relationships for alcohol ethoxylates are well-established, particularly concerning their surfactant properties and biological effects. The primary structural variables are the length of the alkyl chain (hydrophobe) and the number of ethylene (B1197577) oxide units (hydrophile).

For a constant number of ethoxylate units (in this case, one), the length of the alkyl chain is the dominant factor influencing its physicochemical properties. An increase in the alkyl chain length generally leads to:

Decreased Critical Micelle Concentration (CMC): A longer hydrophobic chain provides a stronger driving force for the molecule to escape the aqueous phase and form micelles, thus lowering the concentration at which this occurs. ugr.es

Increased Surface Activity: The ability to lower surface tension becomes more pronounced with a longer alkyl chain.

Altered Biological Interaction: In a homologous series of linear alcohol ethoxylates, toxicity often shows a parabolic relationship with alkyl chain length, with peak activity observed for specific chain lengths (e.g., C12-alcohols in some studies). oup.com

The following table, compiled from data on fatty-alcohol ethoxylates, illustrates the impact of the alkyl chain length on key thermodynamic parameters of micellization. ugr.es

| Property | FAE-C10E3 | FAE-C10E6 | FAE-C12E6 | FAE-C14E6 |

| ΔG°mic (kJ/mol) | -21.2 | -20.6 | -27.5 | -31.7 |

| ΔH°mic (kJ/mol) | 1.8 | 3.3 | 2.1 | 2.5 |

| ΔS°mic (J/mol·K) | 77.2 | 79.9 | 99.1 | 114.7 |

| Table showing the effect of alkyl chain length and ethoxylation on thermodynamic parameters of micellization at 25°C. Data adapted from a study on fatty-alcohol ethoxylates (FAE). ugr.es |

This data demonstrates that increasing the hydrophobic chain length from C10 to C14 makes the Gibbs free energy of micellization (ΔG°mic) more negative, indicating a more spontaneous process. ugr.es The positive entropy change (ΔS°mic), which increases with chain length, is the primary driver for micellization, reflecting the release of structured water molecules from around the hydrophobic chains. ugr.es

Interfacial Phenomena and Surfactant Action Mechanisms

The defining characteristic of this compound in chemical systems is its action as a non-ionic surfactant. This behavior is fundamental to its applications and is governed by its tendency to adsorb at interfaces, such as the air-water or oil-water interface.

When dissolved in an aqueous solution, molecules of this compound spontaneously migrate to the surface. Their orientation at the interface is such that the hydrophobic decyl tails are directed away from the water phase (e.g., towards the air), while the hydrophilic head groups remain in contact with the water. This adsorption disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.

The kinetics of this process are initially diffusion-controlled, where the rate of surface tension reduction is dependent on the rate at which surfactant molecules arrive at the interface from the bulk solution. As the surface becomes more populated, steric and potential electrostatic repulsions between the adsorbed molecules can create an activation barrier to further adsorption. The dynamics of surface tension reduction are crucial for applications where interfaces are rapidly created, such as in foaming or emulsification.

The table below presents surface tension values for related alcohols, illustrating the general principle that increasing hydrocarbon chain length enhances surface activity.

| Compound | CAS Number | Surface Tension (mN/m at 20°C) |

| Ethanol | 64-17-5 | 22.10 |

| 1-Octanol | 111-87-5 | 27.60 |

| 1-Decanol (B1670082) | 112-30-1 | 28.50 |

| Data compiled from standard chemical reference tables. surface-tension.de |

While 1-decanol is not an ethoxylate, its surface tension provides a reference for the contribution of a C10 chain. The addition of the ethoxy group in this compound enhances its water solubility and modifies its interfacial behavior compared to the simple alcohol.

Above a specific concentration, known as the Critical Micelle Concentration (CMC), the bulk solution of this compound becomes saturated, and the surfactant monomers begin to self-assemble into organized aggregates called micelles. In aqueous solutions, these micelles have a core composed of the hydrophobic decyl tails, shielded from the water by an outer shell of the hydrophilic ethoxyethanol head groups.

The formation of micelles is a dynamic equilibrium process. The primary driving force is the hydrophobic effect, which is entropically favorable as it frees the ordered water molecules that surrounded the individual hydrophobic chains. ugr.es

The CMC is a critical parameter that depends on the molecular structure of the surfactant, temperature, and the presence of other solutes. For non-ionic surfactants like this compound, the CMC generally decreases with increasing length of the hydrophobic alkyl chain.

| Surfactant (Homologous Series) | Approximate CMC (mM) at 25°C |

| 2-(Octyloxy)ethanol (C8E1) | ~4.0 |

| This compound (C10E1) | ~0.9 |

| 2-(Dodecyloxy)ethanol (B1195059) (C12E1) | ~0.1 |

| Approximate CMC values for a homologous series of 2-(alkyloxy)ethanols, demonstrating the trend of decreasing CMC with increasing alkyl chain length. |

Micelles are responsible for the solubilizing power of surfactants. The hydrophobic cores of the micelles can encapsulate nonpolar substances (e.g., oils, lipids), effectively dissolving them in the aqueous medium. This mechanism is fundamental to detergency, drug delivery, and various industrial processes.

Role in Emulsification and Dispersion Stabilization

The efficacy of this compound as an emulsifier and stabilizer is rooted in its amphiphilic nature, possessing both a hydrophobic decyl tail and a hydrophilic ethanol head group. This structure allows it to adsorb at the interface between immiscible phases, such as oil and water, reducing interfacial tension and facilitating the formation and stabilization of emulsions.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for predicting the surfactant behavior of an emulsifying agent. The HLB value for this compound (C10E1) has been calculated using various methods, providing insight into its emulsifying capabilities. pk.edu.pl These calculated values suggest its suitability for certain types of emulsions. pk.edu.pl

Table 1: Calculated Hydrophilic-Lipophilic Balance (HLB) Values for this compound (C10E1) This table is interactive. Users can sort the data by clicking on the headers.

| Calculation Method | Calculated HLB Value |

|---|---|

| ChemAxon | 5.97 pk.edu.pl |

| Griffin | 6.04 pk.edu.pl |

These HLB values, which are relatively low, indicate that this compound is more lipophilic (oil-loving) and would be an effective water-in-oil (W/O) emulsifier.

Dispersion Stabilization in Formulations

In more complex systems, such as personal care products, derivatives of this compound, like Sodium Deceth-1 Sulfate (B86663) (a sulfated version), are used to enhance the clarity and stability of formulations. A patent for a transparent scalp health composition demonstrated that increasing the concentration of Sodium Deceth-1 Sulfate (C10E1) surfactant leads to a decrease in the haze value of the formula, resulting in a clearer product. google.com This suggests that the surfactant aids in the stabilization of dispersed active ingredients, preventing them from settling or causing turbidity. google.com The data from the patent indicates a clear trend where higher total surfactant levels, particularly with an increased proportion of C10E1, improve the clarity of the formulation. google.com

Table 2: Effect of Sodium Deceth-1 Sulfate (C10E1) Concentration on Formulation Clarity This table is interactive. Users can sort the data by clicking on the headers.

| Total Surfactant (%) | C10E1 Surfactant (%) | Anionic Polymer (%) | Cationic Polymer Type | Haze Value |

|---|---|---|---|---|

| 14 | 1 | 0.4 | A | ~250 google.com |

| 16 | 3 | 0.4 | A | ~150 google.com |

| 18 | 5 | 0.4 | A | ~50 google.com |

| 14 | 1 | 0.6 | B | ~180 google.com |

| 16 | 3 | 0.6 | B | ~100 google.com |

The mechanism behind this stabilization involves the adsorption of the surfactant molecules onto the surface of the dispersed particles, creating a protective layer that prevents aggregation and settling through steric and/or electrostatic repulsion.

Catalytic Mechanisms (if applicable as a solvent/component in reactions)

There is limited specific information available in the scientific literature regarding the role of this compound as a solvent or component in catalytic reactions. However, its physical properties, such as being a relatively non-polar solvent with a high boiling point, could make it suitable for certain reaction conditions.

In the context of degradation, one study investigated the thermal and photocatalytic degradation of a hydrogel that contained C10E1. researchgate.netresearchgate.net While this research focuses on the breakdown of the material rather than its use as a catalytic solvent, it does provide insights into its chemical stability under certain conditions. The study noted the thermal degradation profile of the C10E1-containing hydrogel, which could be relevant for high-temperature catalytic applications. researchgate.net

Without direct studies on its catalytic mechanisms, any potential role would be speculative and based on the general properties of alcohol ethoxylates. They could potentially act as phase-transfer catalysts, facilitating the reaction between reactants in different phases, or as a solvent that can influence reaction rates and selectivity by solvating reactants and transition states.

Enzymatic Pathway Modulation and Metabolic Studies

Specific studies on the enzymatic pathway modulation and metabolism of this compound are not extensively documented. However, research on the broader class of alcohol ethoxylates (AEs) provides a general framework for how this compound might be metabolized.

AEs are known to undergo biotransformation in biological systems. The metabolic pathways for AEs generally involve two main routes of enzymatic attack:

Oxidation of the terminal alcohol: The primary alcohol group of the ethoxy chain can be oxidized by alcohol and aldehyde dehydrogenases to form the corresponding carboxylic acid.

Ether cleavage: The ether linkages in the ethylene oxide chain can be cleaved, leading to the formation of polyethylene (B3416737) glycols (PEGs) and the corresponding fatty alcohol (in this case, decanol). The alkyl chain can also undergo omega- and beta-oxidation.

A study on the metabolism of various AEs in rat, hamster, and human liver S9 fractions and hepatocytes showed that these compounds are readily metabolized. psu.edu The primary metabolic pathways identified were hydroxylation and dehydrogenation of both the alkyl chain and the ethoxy chain, followed by O-dealkylation (shortening of the ethoxy chain) and glucuronidation. psu.edu Cleavage of the ether bond between the alkyl chain and the ethoxy group was observed as a minor pathway. psu.edu

While this provides a likely metabolic fate for this compound, the specific enzymes involved and the kinetics of its metabolism have not been individually determined. The modulation of specific enzymatic pathways by this compound has also not been a subject of direct investigation.

Bioactive Roles and Research Applications of 2 Decyloxy Ethanol and Its Derivatives

Utilization as Biochemical Assay Reagents in Life Science Research

2-(Decyloxy)ethanol, a non-ionic surfactant, is categorized as a biochemical assay reagent. nih.gov Its amphiphilic nature, possessing both a hydrophilic ethylene (B1197577) glycol head and a hydrophobic ten-carbon alkyl tail, allows it to influence the interaction between different phases in a solution. This property is crucial in various biochemical assays where the solubilization of lipids, membrane proteins, or other hydrophobic molecules is necessary for their detection and characterization.

Non-ionic surfactants, such as this compound, are generally considered milder than their ionic counterparts, which makes them suitable for applications involving sensitive biological molecules like enzymes and proteins. nih.govripublication.com They can be used to create stable emulsions, disperse lipids, and prevent non-specific binding to reaction vessels or instrument surfaces, thereby improving the accuracy and reproducibility of assays. While specific documented examples of this compound in particular assays are not extensively detailed in readily available literature, its properties align with the requirements for reagents used in enzyme-linked immunosorbent assays (ELISAs), nephelometric assays, and other diagnostic tests that involve hydrophobic components.

The table below summarizes the key properties of this compound relevant to its application as a biochemical assay reagent.

| Property | Description | Relevance in Biochemical Assays |

| Amphiphilicity | Possesses both hydrophilic and hydrophobic properties. | Enables solubilization of non-polar molecules in aqueous solutions. |

| Non-ionic Nature | Lacks a net electrical charge. | Minimizes denaturation of proteins and interference with ionic interactions in assays. |

| Surface Activity | Reduces the surface tension of a liquid. | Promotes wetting of surfaces and dispersion of components, preventing aggregation. |

Antimicrobial Activity Research

The antimicrobial properties of alcohol ethoxylates, the class of compounds to which this compound belongs, have been a subject of scientific investigation. The structure of these molecules, with a lipophilic alkyl chain and a hydrophilic polyoxyethylene chain, allows them to interact with the cell membranes of microorganisms.

Antibacterial Efficacy and Mechanism of Inhibition Studies

Research into the antibacterial activity of long-chain alcohols and their derivatives has shown a correlation between the length of the alkyl chain and efficacy. dtic.milnih.gov Generally, antibacterial activity increases with the length of the hydrophobic chain, as this enhances the molecule's ability to disrupt the bacterial cell membrane. researchgate.net This disruption can lead to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in bacterial cell death.

While specific studies focusing solely on the antibacterial efficacy of this compound are limited, the broader class of alcohol ethoxylates has been shown to possess bacteriostatic effects. researchgate.net Their mechanism of action is believed to involve the destabilization of the bacterial cell membrane. researchgate.net The lipophilic tail of the surfactant molecule intercalates into the lipid bilayer of the bacterial membrane, disrupting its structure and function. This can interfere with vital processes such as nutrient transport and energy production.

The table below presents a summary of the general antibacterial mechanisms attributed to alcohol ethoxylates.

| Mechanism of Action | Description |

| Membrane Disruption | The hydrophobic alkyl chain interacts with the lipid bilayer of the bacterial cell membrane, leading to a loss of integrity. |

| Increased Permeability | Disruption of the membrane results in increased permeability, allowing the leakage of ions and other essential cellular components. |

| Inhibition of Cellular Processes | Interference with membrane-bound enzymes and transport systems can inhibit crucial metabolic pathways. |

Antifungal Properties and Biofilm Attenuation Investigations

Similar to their antibacterial action, the antifungal properties of alcohol ethoxylates are linked to their ability to interact with and disrupt fungal cell membranes. The fungal cell membrane, which contains ergosterol, is a primary target for many antifungal agents. The surfactant properties of this compound suggest it could potentially interfere with the integrity of this membrane. Studies on related compounds, such as alkylthio and alkylsulfonyl derivatives, have demonstrated significant antifungal activity. ripublication.com

Biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, present a significant challenge in medical and industrial settings due to their increased resistance to antimicrobial agents. The surfactant properties of this compound could play a role in biofilm attenuation by reducing the adhesion of microbial cells to surfaces and by disrupting the integrity of the biofilm matrix. Non-ionic surfactants can alter the hydrophobic/hydrophilic characteristics of surfaces, making it more difficult for microbes to attach and form biofilms.

Role in Cell Culture Media Design and Optimization

While various non-ionic surfactants are utilized in cell culture media to aid in the solubilization of lipids, vitamins, and other poorly water-soluble components, and to protect cells from shear stress in bioreactors, there is limited evidence to suggest that this compound is a commonly used supplement in cell culture media design and optimization. shreechem.in

Non-ionic surfactants like Polysorbate 80 (Tween 80) and Pluronic F-68 are more frequently documented for these purposes. shreechem.in These surfactants are chosen for their low toxicity to mammalian cells at the concentrations used. shreechem.in The decision to include a particular surfactant in cell culture media depends on a variety of factors, including its biocompatibility with the specific cell line, its effectiveness in solubilizing necessary nutrients, and its potential to interfere with cellular processes or downstream applications.

The following table outlines the general roles of non-ionic surfactants in cell culture media, which could be potential, though not currently documented, applications for this compound or its derivatives.

| Application | Function of Non-ionic Surfactant |

| Solubilization | Enhances the solubility of hydrophobic nutrients, such as lipids and vitamins, in the aqueous medium. |

| Shear Protection | In stirred or sparged bioreactors, surfactants can protect cells from mechanical damage by reducing surface tension. |

| Prevention of Aggregation | Can prevent the clumping of cells, particularly in suspension cultures. |

Applications in Nanoparticle Synthesis and Colloidal Stabilization

The synthesis of nanoparticles with controlled size and stability is a significant area of research in nanotechnology. Surfactants play a crucial role in this process, acting as stabilizing agents to prevent the aggregation of newly formed nanoparticles. researchgate.net The amphiphilic nature of this compound makes it a candidate for such applications.

During nanoparticle synthesis, surfactant molecules can adsorb onto the surface of the forming nanoparticles. The hydrophobic tails of this compound would associate with the nanoparticle surface, while the hydrophilic ethylene glycol heads would extend into the surrounding solvent. This creates a protective layer that provides steric hindrance, preventing the nanoparticles from coming into close contact and aggregating. This stabilization is vital for maintaining the unique properties of the nanoparticles, which are often size-dependent.

Non-ionic surfactants, including alcohol ethoxylates, are used in various methods of nanoparticle synthesis, such as microemulsion and sol-gel techniques. researchgate.net They can influence the size, shape, and surface properties of the resulting nanoparticles.

Chemical Ecology and Pheromone Research

There is substantial evidence that long-chain alkyloxyethanols, a class of compounds that includes this compound, play a significant role in the chemical communication of insects, particularly in the Cerambycidae family of beetles. dtic.mil A closely related compound, 2-(undecyloxy)-ethanol, has been identified as a male-produced aggregation pheromone for several species within the Monochamus genus. researchgate.net

Pheromones are chemical signals that trigger a social response in members of the same species. Aggregation pheromones, in particular, attract both males and females to a specific location for mating and resource utilization. The structural similarity between this compound and known cerambycid pheromones suggests that it may also have a role as a semiochemical for some insect species. numberanalytics.comnih.gov

Research in this area often involves the collection and analysis of volatile compounds emitted by insects, followed by electrophysiological and behavioral assays to determine the biological activity of these compounds. The use of synthetic pheromones is a key component of integrated pest management programs for monitoring and controlling insect populations. plantprotection.pl

The table below lists some long-chain alkyloxyethanols and their roles in insect chemical communication.

| Compound | Insect Species | Role |

| 2-(Undecyloxy)-ethanol | Monochamus spp. (longhorn beetles) | Male-produced aggregation pheromone |

| Fuscumol | Tetropium spp. (longhorn beetles) | Male-produced aggregation pheromone |

Identification and Characterization of Pheromonal Components

The identification of pheromonal components is a critical area of chemical ecology research, aiming to understand the chemical signals that mediate interactions between organisms. A significant derivative of this compound, known as 2-(undecyloxy)-ethanol, has been identified and characterized as a key male-produced aggregation pheromone in several species of longhorn beetles belonging to the genus Monochamus. illinois.eduresearchgate.netillinois.edu These beetles are of particular ecological and economic importance as some species are vectors for the pine wood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease. researchgate.netillinois.edu

The process of identifying this pheromone involves collecting volatile organic compounds emitted by the insects. Researchers typically collect volatiles from sexually mature male and female beetles separately, often after a period of maturation feeding on host plant material like pine shoots. illinois.edu The analysis of these volatile collections is performed using advanced analytical techniques. Gas chromatography coupled to mass spectrometry (GC-MS) is employed to separate the complex mixture of compounds and to identify their chemical structures. researchgate.netillinois.edu In the case of Monochamus beetles, these analyses consistently reveal a single, male-specific compound that is absent in the volatiles collected from females. illinois.eduresearchgate.net This compound was identified as 2-(undecyloxy)-ethanol. illinois.eduresearchgate.net

Further characterization involves electrophysiological methods, such as gas chromatography coupled to electroantennography (GC-EAG). This technique measures the electrical response of a beetle's antenna to the separated chemical components. Studies have shown that both male and female Monochamus antennae exhibit a consistent and strong response specifically to 2-(undecyloxy)-ethanol, confirming its role as a biologically active signaling molecule. illinois.eduillinois.edu Field trapping experiments are the final step in confirming the compound's function, demonstrating that traps baited with synthetic 2-(undecyloxy)-ethanol are attractive to both male and female beetles of the target species. researchgate.netillinois.edu

The following table summarizes the Monochamus species for which 2-(undecyloxy)-ethanol has been identified as a major pheromonal component.

Table 1: Monochamus Species Utilizing 2-(Undecyloxy)-ethanol as a Pheromone Component

| Species | Common Name | Role of 2-(Undecyloxy)-ethanol |

|---|---|---|

| Monochamus sutor | Small White-Marmorated Longicorn | Major component of male-produced aggregation pheromone. illinois.eduresearchgate.net |

| Monochamus galloprovincialis | Pine Sawyer Beetle | Male-produced aggregation pheromone. illinois.edu |

| Monochamus alternatus | Japanese Pine Sawyer | Male-produced aggregation pheromone. illinois.edu |

| Monochamus carolinensis | Carolina Sawyer | Male-specific pheromone. illinois.edu |

| Monochamus titillator | Southern Pine Sawyer | Male-specific pheromone. illinois.edu |

| Monochamus scutellatus | White-Spotted Sawyer | Male-specific pheromone. illinois.edu |

| Monochamus clamator | Spotted Pine Sawyer | Likely pheromone component. illinois.edu |

| Monochamus obtusus | Obtuse Sawyer | Likely pheromone component. illinois.edu |

Behavioral Ecotoxicology and Synergistic Responses

Behavioral ecotoxicology is the study of how chemical contaminants and other environmental stressors affect animal behavior, and the subsequent ecological consequences of these behavioral changes. nih.gov While direct toxicological studies on this compound are limited, research into the behavioral responses elicited by its derivative, 2-(undecyloxy)-ethanol, provides significant insight into its ecological role, particularly concerning synergistic interactions.

Synergism occurs when the combined effect of two or more chemicals is greater than the sum of their individual effects. In the context of insect pheromones, the attractiveness of a primary pheromone can be significantly enhanced by the presence of other semiochemicals, such as other pheromones or host plant volatiles. Research has demonstrated strong synergistic responses with 2-(undecyloxy)-ethanol in field-trapping studies for Monochamus beetles. illinois.eduresearchgate.net

For instance, the attraction of Monochamus sutor to its aggregation pheromone, 2-(undecyloxy)-ethanol, is markedly increased when combined with a blend of pheromones from bark beetles (Scolytinae). illinois.eduresearchgate.net This suggests that Monochamus beetles use the pheromones of other insects that share the same host trees as cues to locate suitable resources for feeding and reproduction. In contrast, common host plant volatiles such as α-pinene and 3-carene (B45970) were found to be only weakly attractive on their own and did not significantly increase the attractiveness of the pheromone blend. researchgate.netillinois.edu The behavioral response of insects to ethanol (B145695), a common fermentation product in decaying wood, has also been studied, showing it can influence larval behavior and act as an attractant cue in its own right for some species like Drosophila melanogaster. nih.govbiorxiv.orgnih.gov

This complex interplay of chemical signals highlights a key principle in behavioral ecology: organisms rarely rely on a single chemical cue. Instead, they integrate information from a variety of signals to make behavioral decisions. The synergistic effect between the Monochamus pheromone and bark beetle pheromones is a clear example of this, where the beetle's response is amplified, leading to more effective aggregation.

Table 2: Compounds Showing Synergistic or Additive Effects with 2-(Undecyloxy)-ethanol in Monochamus Trapping Studies

| Compound Class | Specific Compound(s) | Observed Effect |

|---|---|---|

| Bark Beetle Pheromones | Ipsenol, Ipsdienol, 2-methyl-3-buten-2-ol | Strongly synergize and increase the attractiveness of 2-(undecyloxy)-ethanol for M. sutor. illinois.eduresearchgate.net |

Pharmaceutical and Biomedical Applications as Excipients

In the pharmaceutical and biomedical fields, excipients are inactive substances formulated alongside the active ingredient of a medication. They serve various functions, such as aiding in the manufacturing process, improving stability, or enhancing the absorption of the active drug. europa.eu While specific applications of this compound as a pharmaceutical excipient are not extensively documented in publicly available literature, its chemical structure—an amphiphilic molecule with a ten-carbon alkyl (lipophilic) tail and an ethanol (hydrophilic) head—suggests several potential roles based on the known functions of similar compounds.

Ethanol itself is used in a wide range of medicinal products as a solvent, an antimicrobial preservative, and a permeation enhancer in topical formulations. europa.eu Alkyl derivatives of ethylene glycol, such as this compound and its longer-chain relatives, are known for their surfactant properties. For example, 2-(octadecyloxy)ethanol (B148145) is used in cosmetic products for its emulsifying, cleansing, and surfactant capabilities. nih.gov Similarly, 2-(dodecyloxy)ethanol (B1195059) (a C12 derivative) is associated with various pharmaceutical dosage forms, including creams, lotions, gels, and ophthalmic solutions, indicating its utility as a formulating agent. pharmacompass.comnih.gov

Given these precedents, this compound can be expected to function effectively as:

A Solubilizing Agent: Its amphiphilic nature would allow it to increase the solubility of poorly water-soluble drug compounds, a common challenge in formulation science.

An Emulsifier: It can stabilize oil-in-water or water-in-oil emulsions, which are the basis for many creams, lotions, and other semi-solid dosage forms.

A Permeation Enhancer: In transdermal and topical drug delivery systems, it could disrupt the stratum corneum layer of the skin, facilitating the penetration of the active pharmaceutical ingredient.

A Surfactant: Its surface-active properties would be useful in various liquid formulations to reduce surface tension.

The utility of these ethoxylated alcohols is well-established in both pharmaceutical and cosmetic formulations. The specific properties, such as the hydrophilic-lipophilic balance (HLB), can be tuned by altering the length of the alkyl chain, making this class of compounds versatile for formulators.

Table 3: Documented Applications of this compound and Related Alkyl Oxyethanols

| Compound | Alkyl Chain Length | Documented or Potential Applications |

|---|---|---|

| This compound | C10 | Potential as a solubilizer, emulsifier, permeation enhancer, and surfactant. sigmaaldrich.comnih.govnist.gov |

| 2-(Dodecyloxy)ethanol | C12 | Associated with creams, lotions, ointments, gels, and ophthalmic solutions. pharmacompass.comnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Undecyloxy)-ethanol |

| 2-(Dodecyloxy)ethanol |

| 2-(Octadecyloxy)ethanol |

| Bursaphelenchus xylophilus |

| Ipsenol |

| Ipsdienol |

| 2-methyl-3-buten-2-ol |

| α-pinene |

| 3-carene |

Environmental Fate, Ecotoxicology, and Sustainability of 2 Decyloxy Ethanol and Its Ethers

Biodegradation Pathways and Environmental Degradation Kinetics

The environmental persistence of an organic compound is largely determined by its susceptibility to degradation processes. For 2-(decyloxy)ethanol, a member of the ethylene (B1197577) glycol ethers class, biodegradation is the principal route of removal from soil and water. europa.eu While specific kinetic data for this compound are not extensively documented in publicly available literature, its degradation pathways can be inferred from studies on structurally similar alcohol ethoxylates and other glycol ethers. nih.govoup.com

The biodegradation of linear alcohol ethoxylates typically initiates with the enzymatic oxidation of the terminal alcohol group to a carboxylic acid, forming an ether carboxylic acid. nih.gov This is followed by the cleavage of the ether linkage. The rate of biodegradation is influenced by the length of both the alkyl chain and the ethoxylate chain. canada.ca Generally, linear alkyl chains are more readily degraded than branched ones. canada.ca

Studies on various ethylene glycol ethers have identified bacteria, such as Pseudomonas and Xanthobacter species, capable of utilizing these compounds as a carbon source. nih.gov The metabolic process often involves the oxidation of the terminal ethanol (B145695) moiety to the corresponding alkoxyacetic acid. nih.gov For instance, the degradation of ethylene glycol monoethyl ether results in the formation of ethoxyacetic acid. nih.gov By analogy, the initial step in the aerobic biodegradation of this compound would likely be its conversion to 2-(decyloxy)acetic acid. Subsequent degradation would proceed via the cleavage of the ether bond, breaking down the molecule into decanol (B1663958) and glycolic acid, which are then further mineralized by common metabolic pathways.

Under anaerobic conditions, methanogenic consortia have been shown to degrade ethylene glycol and polyethylene (B3416737) glycols. researchgate.net The degradation rates were observed to be inversely related to the size of the molecule. researchgate.net This suggests that while anaerobic degradation of this compound is possible, it may proceed at a slower rate compared to shorter-chain glycol ethers. The ultimate biodegradation half-lives for alkylphenol ethoxylates, which share structural similarities, have been reported to range from one to four weeks in various environmental compartments, indicating a general lack of persistence. oup.com However, the longer C10 alkyl chain of this compound might result in a slightly longer half-life compared to shorter-chain analogues. The presence of ethanol as a co-contaminant can also influence the biodegradation kinetics of other compounds, sometimes by supporting an increase in microbial biomass, but also potentially causing oxygen limitation at high concentrations. chemsafetypro.com

Environmental Distribution and Fate Modeling in Aquatic and Terrestrial Compartments

The environmental distribution of a chemical, or its partitioning among air, water, soil, and sediment, is governed by its physicochemical properties. ethz.ch For this compound, these properties dictate its movement and accumulation in different environmental compartments.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H26O2 | nih.gov |

| Molecular Weight | 202.33 g/mol | nih.gov |

| Water Solubility | Estimated: 68.83 - 199.37 mg/L | chemsafetypro.com |

| log K_ow (Octanol-Water Partition Coefficient) | Estimated: 3.136 - 5.07 | nih.govepa.gov |

| Vapor Pressure | Estimated: 0.0227 mm Hg | epa.gov |

This table is interactive. Users can sort and filter the data.

The octanol-water partition coefficient (log K_ow) is a key parameter for assessing a chemical's tendency to partition into organic phases like soil organic carbon and lipids in organisms. With a log K_ow value estimated to be around 3.1 to 5.1, this compound is expected to have a moderate tendency to adsorb to soil and sediment. nih.govepa.gov Its water solubility is low, which is consistent with its relatively long alkyl chain. chemsafetypro.com The low estimated vapor pressure and Henry's Law constant suggest that volatilization from water or moist soil surfaces is not a significant fate process. ethz.chepa.gov

Environmental fate models, such as multimedia fugacity models, use these physicochemical properties to predict the distribution of a chemical in the environment. researchgate.netccme.ca These models divide the environment into compartments (e.g., air, water, soil, sediment) and calculate the chemical's concentration in each based on emissions, transport between compartments, and degradation rates. researchgate.net For this compound, a Level III fugacity model would likely predict that upon release to the environment, it would predominantly partition to soil and sediment, with a smaller fraction remaining in the water column and a negligible amount in the air. episuite.dev Software suites like the US EPA's EPI Suite™ (Estimation Programs Interface) are often used to generate these predictions when experimental data is unavailable. chemsafetypro.comethz.chchemistryforsustainability.org These tools can provide valuable screening-level assessments of a chemical's environmental behavior. episuite.dev

Assessment of Environmental Persistence and Bioaccumulation Potential

The potential hazard of a chemical is often evaluated based on its persistence, bioaccumulation potential, and toxicity (PBT). tandfonline.com

Persistence: A chemical's persistence is its ability to remain in the environment for extended periods. It is typically measured by its degradation half-life. As discussed in section 6.1, alcohol ethoxylates are generally considered to be readily biodegradable. nih.govpuracy.com While specific data for this compound is lacking, studies on similar compounds suggest that it is unlikely to be highly persistent under most environmental conditions. oup.com For regulatory purposes, substances with a half-life in water, soil, or sediment of more than several months are often considered persistent. researchgate.net Based on information for related surfactants, the half-life of this compound is expected to be in the range of weeks, thus not meeting the criteria for persistence. oup.com

Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, etc.). The potential for a chemical to bioaccumulate is often estimated using its log K_ow value. A high log K_ow (typically > 5) suggests a higher potential for the chemical to partition into the fatty tissues of organisms. researchgate.net

The estimated log K_ow for this compound is in the range of 3.1 to 5.1. nih.govepa.gov Using QSAR (Quantitative Structure-Activity Relationship) models within tools like EPI Suite™, a Bioconcentration Factor (BCF) can be estimated from the log K_ow. For a log K_ow in this range, the BCF is predicted to be below the typical regulatory threshold for bioaccumulative substances (e.g., BCF > 2000 or 5000, depending on the regulatory framework). Furthermore, studies on alcohol ethoxylates have shown that they are readily metabolized by fish, which limits their potential to bioaccumulate. canada.ca The metabolites are generally more water-soluble and less toxic than the parent compound. canada.ca Therefore, this compound is not expected to have a high bioaccumulation potential.

Development of Remediation Strategies and Green Engineering Principles for Waste Management

Remediation Strategies: In the event of environmental contamination with this compound, several remediation strategies could be employed. Given its susceptibility to biodegradation, bioremediation is a promising approach. biosearchambiente.it This can involve:

Monitored Natural Attenuation (MNA): Relying on naturally occurring microbial populations to degrade the contaminant over time. This is often suitable for low-level contamination where the compound is readily biodegradable.

Biostimulation: Involves the addition of nutrients (e.g., nitrogen, phosphorus) and an electron acceptor (e.g., oxygen) to the subsurface to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. biosearchambiente.it An encapsulated biooxidation method, where a slow-release oxygen source is introduced, has been proposed for enhancing aerobic biodegradation of glycols in subsurface soils. cdc.gov

Bioaugmentation: The introduction of specific microbial strains known to be effective at degrading the contaminant. This might be considered if the native microbial population is insufficient.

For more rapid treatment or for higher concentrations, chemical oxidation methods could be applied. Advanced Oxidation Processes (AOPs), such as UV/hydrogen peroxide, generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds, potentially mineralizing them to carbon dioxide and water. cdc.govnih.gov Other potential, though more energy-intensive, technologies include supercritical water oxidation and in-situ vitrification for contaminated soils. cdc.gov

Green Engineering Principles: A proactive approach to minimizing the environmental impact of chemicals involves applying the principles of green engineering throughout a product's lifecycle. nih.govtandfonline.com These principles provide a framework for designing safer and more sustainable products and processes.

Application of the 12 Principles of Green Engineering to this compound

| Principle | Application to this compound Lifecycle | Source |

|---|---|---|

| 1. Inherent Rather Than Circumstantial | Synthesize from inherently less hazardous feedstocks. For example, using fatty alcohols derived from renewable plant sources rather than petroleum. | nih.govtandfonline.com |

| 2. Prevention Instead of Treatment | Optimize the synthesis process to maximize yield and selectivity, minimizing the formation of byproducts and waste. | nih.govtandfonline.com |

| 3. Design for Separation | Design production processes to minimize the energy and materials required for purification of the final product. | nih.govtandfonline.com |

| 4. Maximize Efficiency | Design processes that are efficient in terms of mass, energy, space, and time. | nih.govtandfonline.com |

| 5. Output-Pulled Versus Input-Pushed | Design production systems based on demand to avoid overproduction and storage of excess chemicals. | nih.govtandfonline.com |

| 6. Conserve Complexity | If using complex biological feedstocks, retain as much of the inherent molecular complexity as possible in the final product to minimize synthesis steps. | nih.govtandfonline.com |

| 7. Durability Rather Than Immortality | Design the molecule to be readily biodegradable after its intended use, preventing environmental persistence. The ether linkage and linear alkyl chain contribute to this. | nih.govtandfonline.com |

| 8. Meet Need, Minimize Excess | Avoid "one-size-fits-all" formulations; design products containing this compound for specific applications to prevent unnecessary environmental loading. | nih.govtandfonline.com |

| 9. Minimize Material Diversity | In formulated products, reduce the number of different chemical components to simplify recycling or disposal. | nih.govtandfonline.com |

| 10. Integrate Material and Energy Flows | Integrate the manufacturing process with other industrial processes to utilize waste heat or materials. | nih.govtandfonline.com |

| 11. Design for Commercial "Afterlife" | Consider the end-of-life of products containing this compound. Its biodegradability is a key feature of its "afterlife". | nih.govtandfonline.com |

| 12. Renewable Rather Than Depleting | Prioritize the use of renewable feedstocks, such as bio-based decanol and ethylene oxide, for its synthesis. | nih.govtandfonline.com |

This table is interactive. Users can sort and filter the data.

Advanced Topics, Emerging Research Areas, and Future Perspectives

Structure-Activity Relationships Across Alkyl Ethoxylate Homologues

The biological and chemical activity of alkyl ethoxylates, including 2-(Decyloxy)ethanol, is intrinsically linked to their molecular architecture. Specifically, the length of the hydrophobic alkyl chain and the number of hydrophilic ethylene (B1197577) oxide units are determining factors in their function.

Research into the structure-activity relationships (SARs) of alcohol ethoxylates has revealed that aquatic toxicity is a key area of interest. nih.govnih.gov Generally, the toxicity of these compounds to aquatic organisms increases with a longer alkyl chain and a shorter ethoxylate chain. This is attributed to the increased lipophilicity, which enhances the molecule's ability to interact with and disrupt biological membranes. Existing acute SARs have been shown to adequately predict the toxicity of these materials based on the alkyl chain length and the number of ethoxylates. nih.gov

Furthermore, the sorption behavior of alcohol ethoxylate homologues is also governed by their structure. The interaction with sediments and clays, for instance, is influenced by the lengths of both the polar and non-polar chains of the molecule. nih.gov Predictive models have been developed to correlate these structural features with environmental properties, providing a framework to assess the environmental impact of different homologues. researchgate.net

A summary of the influence of structural modifications on the activity of alcohol ethoxylates is presented in the table below.

| Structural Feature | Impact on Activity |

| Increased Alkyl Chain Length | Increases lipophilicity, leading to higher aquatic toxicity. |

| Decreased Ethoxylate Chain Length | Enhances aquatic toxicity due to reduced hydrophilicity. |

| Longer Ethoxylate Chains | Leads to enhanced nonlinearity of sorption isotherms. nih.gov |

Rational Design and Synthesis of Next-Generation Derivatives

The insights gained from structure-activity relationships are fundamental to the rational design and synthesis of new derivatives of this compound. The goal is to create molecules with tailored properties for specific applications, such as improved efficacy and reduced environmental impact.